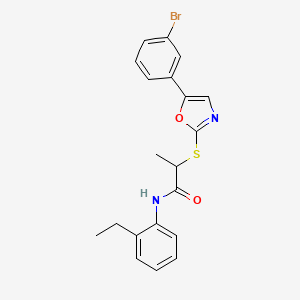

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide

Descripción

2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a thioether-linked oxazole ring and a 3-bromophenyl group. The 3-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity and solubility. The 2-ethylphenyl group on the amide nitrogen provides additional hydrophobicity, impacting pharmacokinetic properties.

Propiedades

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-3-14-7-4-5-10-17(14)23-19(24)13(2)26-20-22-12-18(25-20)15-8-6-9-16(21)11-15/h4-13H,3H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLECZWXZOAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(O2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2-ethylphenyl)propanamide is a synthetic compound that belongs to the class of oxazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.3 g/mol. The compound features an oxazole ring, a bromophenyl group, and a thioamide functional group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thioamide group can act as a nucleophile, allowing the compound to inhibit various enzymes involved in metabolic pathways. Similar compounds have shown inhibitory effects on enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens.

- Receptor Modulation : The oxazole and bromophenyl moieties may facilitate binding to receptors or proteins, modulating their functions. This interaction could potentially influence signaling pathways related to inflammation and pain.

Anti-inflammatory Effects

In vivo studies have shown that related oxazole compounds possess anti-inflammatory properties. For example, derivatives containing oxazole rings have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), with some exhibiting better inhibition than standard drugs like celecoxib .

Analgesic Activity

The analgesic potential of oxazole derivatives has been explored through pharmacological tests such as the writhing test and hot plate test. These studies suggest that compounds with similar structural features can effectively reduce pain responses in animal models .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound:

- Analgesic Testing : In one study, compounds were subjected to acetic acid-induced writhing tests in mice, demonstrating significant analgesic effects compared to controls .

- Molecular Docking Studies : Computational analyses have revealed potential binding affinities of oxazole derivatives to key receptors involved in pain perception and inflammation, suggesting a mechanism for their therapeutic effects .

- Histopathological Assessments : Histopathological evaluations of organs from treated animals indicated low toxicity profiles for several oxazole derivatives, supporting their safety for potential therapeutic use .

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Effective against multiple bacterial strains |

| Anti-inflammatory | COX inhibition assay | Better inhibition than celecoxib in some cases |

| Analgesic | Acetic acid-induced writhing test | Significant reduction in pain response |

| Toxicity | Histopathological examination | No significant toxic effects observed |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial properties against various bacteria and fungi .

- Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation. For instance, related oxazole derivatives have shown promising results in inhibiting tumor growth in several cancer cell lines, including breast cancer and glioblastoma .

- Anti-inflammatory Effects : Some studies have indicated that oxazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Biological Research

The compound serves as a valuable probe for studying biological mechanisms:

- Enzyme Inhibition Studies : The interaction of this compound with specific enzymes has been explored, revealing potential inhibitory effects on enzymes involved in metabolic pathways . This could lead to applications in drug design targeting metabolic disorders.

- Molecular Interaction Studies : The compound's ability to bind with various biological targets makes it useful for studying protein-ligand interactions and understanding disease mechanisms at the molecular level .

Material Science

Research into the material properties of this compound suggests potential applications in developing new materials:

- Synthesis of Advanced Materials : The unique structure allows for the development of materials with specific electronic or optical properties, which can be utilized in sensors or electronic devices.

Case Studies

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound shares core features with several analogs in the evidence, including thioether-linked heterocycles and substituted propanamide chains. Key comparisons include:

Key Observations :

- The target compound’s 3-bromophenyl group distinguishes it from 8k , which has a 4-methoxyphenyl sulfonyl group. The bromine atom may enhance electrophilic reactivity compared to methoxy’s electron-donating effects .

- 7a–7c (triazole analogs) exhibit UV-Vis absorption near 295–298 nm, suggesting conjugated π-systems, a feature likely shared with the target compound’s oxazole core .

- The 2-ethylphenyl substituent in the target compound parallels 8k ’s 2-ethyl-6-methylphenyl group, both favoring hydrophobic interactions .

2.2.1 Cytotoxicity and Apoptosis Modulation

- The target compound’s oxazole-thioether scaffold may similarly induce apoptosis, though specific data are lacking.

- Structural similarities (e.g., sulfonyl groups) suggest the target compound might also target enzymatic pathways .

2.2.2 Antimicrobial Activity

- Propanamide derivatives like 2a–2e (naphthalen-1-yl analogs) exhibited antifungal activity against Candida species, with potency comparable to ketoconazole. The target compound’s 3-bromophenyl group could enhance antifungal efficacy due to halogenated aromatic systems’ known bioactivity .

Spectral and Analytical Data

- IR/NMR Trends :

- Mass Spectrometry :

- Molecular ion peaks for analogs like 8k (m/z 544.69) and 7a–7c (m/z ~450–470) align with the target compound’s estimated molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.